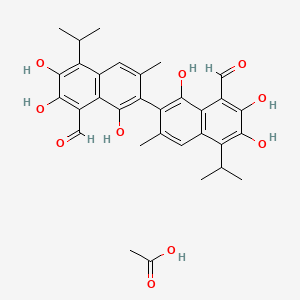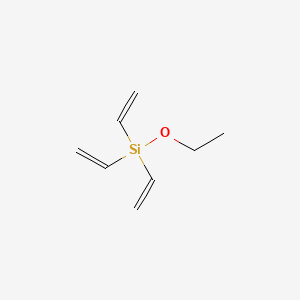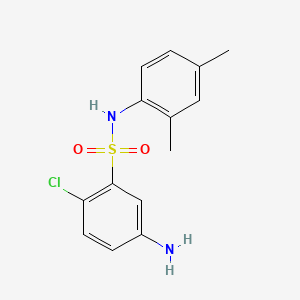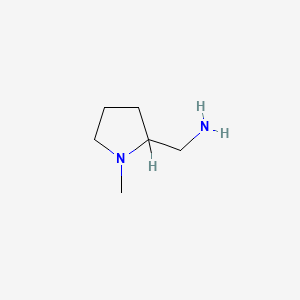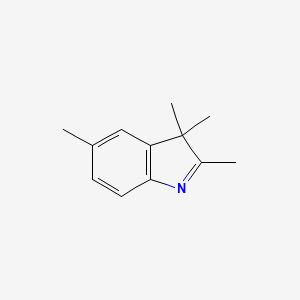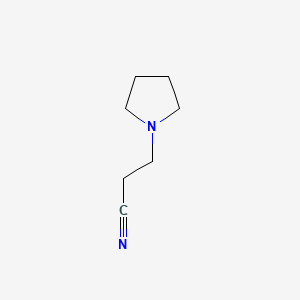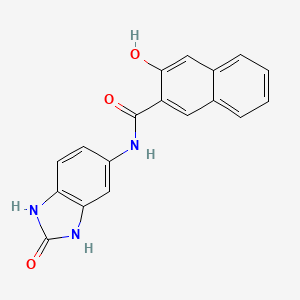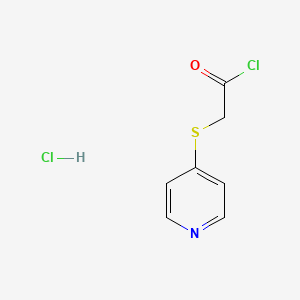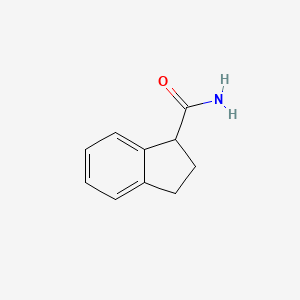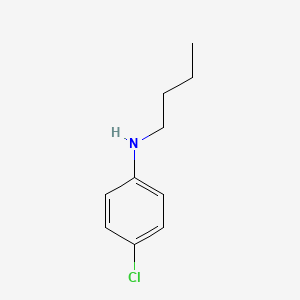
n-Butyl-4-chloroaniline
Vue d'ensemble
Description
n-Butyl-4-chloroaniline is a chemical compound that is not directly studied in the provided papers. However, its structural analogs and derivatives have been investigated, which can offer insights into its chemical behavior. For instance, the study of the molecular dynamics of 4-n-butyloxybenzylidene-4'-n'-octylaniline (BBOA) provides information on the behavior of similar aromatic compounds with butyl groups and their phase transitions in liquid crystalline phases .
Synthesis Analysis
The synthesis of related compounds such as N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides from 4-chloroaniline suggests that n-Butyl-4-chloroaniline could be synthesized through similar methods, involving the reaction of 4-chloroaniline with appropriate reagents under solvent-free conditions . Additionally, the preparation of N-tert-butanesulfinyl imines from tert-butanesulfinamide and aldehydes or ketones indicates that n-Butyl-4-chloroaniline could potentially be synthesized through a condensation reaction involving a butyl-containing aldehyde and 4-chloroaniline .
Molecular Structure Analysis
While the molecular structure of n-Butyl-4-chloroaniline is not directly discussed, the studies on BBOA and its complex dynamic behavior in different phases provide a basis for understanding how the butyl group might influence the molecular structure and interactions of n-Butyl-4-chloroaniline . The presence of the butyl group could affect the compound's orientation and packing in solid or liquid crystalline phases.
Chemical Reactions Analysis
The chemical reactivity of n-Butyl-4-chloroaniline can be inferred from the reactions of similar compounds. For example, the photochemical reaction of N,N-dimethyl-4-chloroaniline with dienes suggests that n-Butyl-4-chloroaniline might also undergo photoheterolysis to yield a reactive cation that can participate in addition reactions . Moreover, the [4+2] cycloaddition reactions of 4-(N-Allyl-N-aryl)amino-1,3-diaza-1,3-butadienes indicate that n-Butyl-4-chloroaniline could potentially engage in cycloaddition reactions to form novel heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of n-Butyl-4-chloroaniline can be extrapolated from the properties of related compounds. The study of BBOA's glass
Applications De Recherche Scientifique
Radiation-Induced Degradation Studies Research by Sanchez, Wolfger, and Getoff (2002) explored the radiation-induced decomposition of 4-chloroaniline (4-ClA) in various aqueous solutions. This study is significant for understanding the degradation pathways and byproducts of chloroaniline compounds, which can include n-Butyl-4-chloroaniline, under radiation exposure (Sanchez, Wolfger, & Getoff, 2002).
Analytical Chemistry and Consumer Product Contamination Lizier and Zanoni (2012) utilized an ionic liquid medium to enhance the separation and quantification of aromatic amines, including 4-chloroaniline, present as contaminants in consumer products like hair dyes. This research underscores the role of n-Butyl-4-chloroaniline in analytical methodologies for detecting toxic substances in everyday products (Lizier & Zanoni, 2012).
Environmental Monitoring and Water Sample Analysis Peng et al. (2005) investigated the use of an ionic liquid for high-temperature headspace liquid-phase microextraction of chloroanilines in environmental water samples. This technique, applicable to n-Butyl-4-chloroaniline, highlights its importance in environmental monitoring and analysis (Peng et al., 2005).
Photochemical Studies and Reactivity The work by Guizzardi et al. (2001) delved into the photochemistry of 4-chloroaniline and its derivatives. Understanding the photochemical behavior of such compounds is essential for evaluating their stability and reactivity under different environmental conditions, which can be extrapolated to n-Butyl-4-chloroaniline (Guizzardi et al., 2001).
Biodegradation and Environmental Remediation Vangnai and Petchkroh (2007) enriched and isolated bacteria from soil capable of degrading 4-chloroaniline. This study is significant for understanding the biodegradation pathways of chloroaniline compounds and potentially applying these findings to the environmental remediation of n-Butyl-4-chloroaniline (Vangnai & Petchkroh, 2007).
Electrochemical Studies for Synthesis and Analysis Research by Mohamadighader et al. (2020) on the electrochemical oxidation of 4-chloroaniline in water/acetonitrile mixtures presents a new method for synthesizing derivatives. This method could be applicable to n-Butyl-4-chloroaniline for synthesizing novel compounds or for analytical purposes (Mohamadighader et al., 2020).
Safety And Hazards
Orientations Futures
N-Butyl-4-chloroaniline and similar compounds continue to be of interest in the field of organic synthesis and medicinal chemistry, particularly for the preparation of drug candidates . Future research may focus on improving the accessibility and understanding the properties of these compounds.
Relevant Papers The search results provided several papers related to n-Butyl-4-chloroaniline and similar compounds . These papers cover a range of topics including the synthesis, properties, and applications of these compounds. Further analysis of these papers would provide more detailed information.
Propriétés
IUPAC Name |
N-butyl-4-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKKGGAJLKNQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281233 | |
| Record name | n-butyl-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Butyl-4-chloroaniline | |
CAS RN |
5441-81-6 | |
| Record name | NSC20917 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-butyl-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



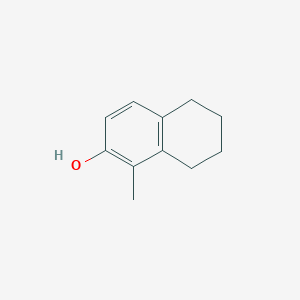
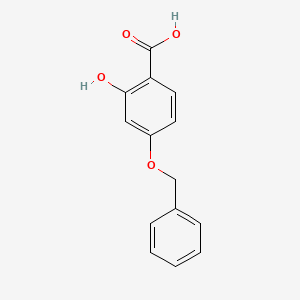
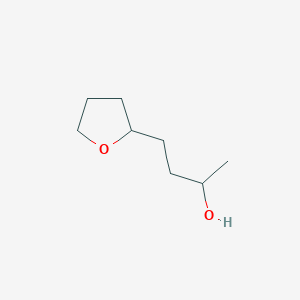
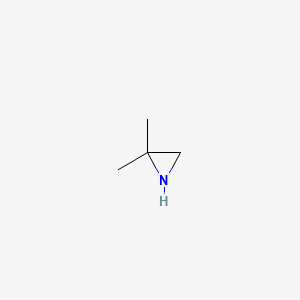
![[(Benzylsulfonyl)amino]acetic acid](/img/structure/B1330148.png)
